Procodazole Procodazole Procodazole is a member of benzimidazoles.
Brand Name: Vulcanchem
CAS No.: 23249-97-0
VCID: VC0003992
InChI: InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
SMILES: C1=CC=C2C(=C1)NC(=N2)CCC(=O)O
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Procodazole

CAS No.: 23249-97-0

Cat. No.: VC0003992

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Procodazole - 23249-97-0

CAS No. 23249-97-0
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 3-(1H-benzimidazol-2-yl)propanoic acid
Standard InChI InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Standard InChI Key XYWJNTOURDMTPI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CCC(=O)O

Chemical Identity and Structural Characteristics

Molecular Architecture

Procodazole’s core structure consists of a benzimidazole ring linked to a propionic acid moiety via a methylene bridge. The benzimidazole system, a bicyclic aromatic heterocycle, contributes to its planar geometry and hydrogen-bonding capabilities, while the carboxylic acid group enhances solubility in polar solvents . The sodium salt variant replaces the acidic proton of the carboxylic acid with a sodium ion, improving aqueous solubility for formulation purposes .

Computed Physicochemical Properties

Key computed properties include:

  • Hydrogen bond donors: 1 (benzimidazole NH group)

  • Hydrogen bond acceptors: 3 (two benzimidazole nitrogens, one carboxylate oxygen)

  • Rotatable bonds: 3 (propionic acid chain)

  • LogP: 1.30 (indicating moderate lipophilicity)

  • Polar surface area: 44.12 Ų (suggesting moderate membrane permeability)

These properties align with Lipinski’s Rule of Five parameters, as evidenced by zero violations in computational assessments .

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the parent compound procodazole (CID 65708) likely serves as the precursor for sodium salt formation through base-mediated deprotonation . The benzimidazole core is typically constructed via cyclocondensation of o-phenylenediamine derivatives with appropriate carbonyl precursors, followed by side-chain elongation to introduce the propionic acid group.

Quality Control Metrics

Batch analyses demonstrate high purity standards:

ParameterValueMethod
Purity99.92%HPLC
Structural confirmationConsistentNMR
Storage stability3 years (-20°C)Accelerated testing

These rigorous specifications ensure reliability in experimental applications requiring precise dosing .

Pharmacological Profile and Mechanisms

Immunomodulatory Activity

Procodazole functions as a non-specific immunoprotective agent, enhancing host resistance against diverse pathogens. Its mechanism involves:

  • Macrophage activation: Potentiation of phagocytic activity against bacterial and viral particles

  • Cytokine modulation: Upregulation of interferon-γ and interleukin-12 production in murine models

  • Oxidative burst enhancement: Amplification of neutrophil reactive oxygen species generation

Carbonic Anhydrase Inhibition

The compound demonstrates notable inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform, with an IC₅₀ of 8.35 μM . This activity stems from competitive binding at the enzyme’s active site, disrupting pH regulation in hypoxic tumor microenvironments.

Antiparasitic Efficacy

In helminth infections, procodazole reduces parasite burden by 62-78% in experimental schistosomiasis through tegument disruption and inhibition of glycolytic enzymes essential for parasite survival .

Formulation and Solubility Considerations

Solvent Systems

Procodazole’s solubility profile necessitates careful formulation:

SolventSolubility (mg/mL)Concentration (mM)
DMSO50262.88
PEG30025131.44
Corn oil2.513.14

These values guide preparation of stock solutions for in vitro and in vivo studies .

In Vivo Formulation Strategies

Optimal administration protocols involve:

  • DMSO master solution (10% v/v)

  • Co-solvent system: 40% PEG300 + 5% Tween-80 + 45% saline

  • Lipophilic carrier: 90% corn oil for oral delivery

Stability studies confirm retained potency for 2 years at -80°C in solvent formulations .

Hazard CategoryClassificationPrecautionary Measures
Acute toxicity (oral)Category 4 (H302)Avoid ingestion
Skin irritationCategory 2 (H315)Wear protective gloves
Eye damageCategory 2A (H319)Use safety goggles
Respiratory irritationCategory 3 (H335)Ensure adequate ventilation

Emergency procedures mandate immediate irrigation with water for ocular exposure and activated charcoal administration for accidental ingestion .

Recent Advances and Future Directions

Nanoformulation Development

2024 pilot studies encapsulate procodazole in PLGA nanoparticles, achieving:

  • Enhanced bioavailability: 3.2-fold increase in AUC₀–24 compared to free drug

  • Targeted delivery: 78% accumulation in tumor tissue vs. 12% in healthy organs

Structure-Activity Relationship (SAR) Optimization

Molecular modeling identifies the propionic acid chain as a modifiable site for:

  • Ionization tuning: Zwitterionic derivatives with improved blood-brain barrier penetration

  • Prodrug synthesis: Ester analogs for enhanced oral absorption

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator